2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Description

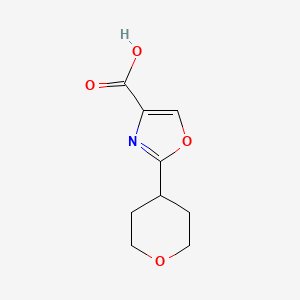

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS: 955401-82-8) is a heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group at position 4 and a six-membered oxane (tetrahydropyran) ring at position 2. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.19 g/mol . The compound is typically stored at room temperature and exhibits safety hazards including skin irritation (H315) and respiratory sensitization (H335) . Its structural versatility makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLIYCUTSHKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955401-82-8 | |

| Record name | 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Oxan-4-yl Derivatives with Oxazole Precursors

According to recent patent disclosures, notably CN111808040A, the synthesis involves reacting a compound of formula I (or its isomer) with S, S'-dimethyl dithiocarbonate in water under inert atmosphere conditions. The reaction proceeds at controlled temperatures (5–35°C), with an initial phase at 5–15°C for 2–4 hours, followed by a rise to 20–30°C for 5–7 hours to promote cyclization and formation of the intermediate (formula II).

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 5–35°C | Controlled to optimize yield and minimize side reactions |

| Reaction time | 2–7 hours | Depending on temperature phase |

| Molar ratio | 1–2:1 (compound:dimethyl dithiocarbonate) | Ensures complete conversion |

The reaction is performed under an inert gas (e.g., nitrogen) to prevent oxidation, and the mixture is subsequently treated with a mixture of dichloromethane and water (ratio 1.5–2.5:1) for phase separation. The organic phase, containing the cyclized intermediate, is washed with hydrochloric acid (2–3N) to remove impurities.

Hydrolysis to Obtain the Carboxylic Acid

The intermediate (formula II) undergoes hydrolysis under alkaline conditions, typically by adding ethanol and water, then adjusting the pH to 12–14 using sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is maintained at this pH for several hours, facilitating ring opening and formation of the carboxylic acid (formula III).

Post-reaction, the mixture is dried over anhydrous magnesium sulfate, and the product is purified via chromatography, yielding the target compound with high purity.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | pH/Conditions | Duration | Purification Method | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1. Cyclization | Oxan-4-yl derivative + S, S'-dimethyl dithiocarbonate | Water + dichloromethane | 5–35°C | inert atmosphere | 4–7 hours | Organic extraction + acid wash | >86 |

| 2. Hydrolysis | Intermediate + NaOH/KOH | Ethanol + water | Ambient | pH 12–14 | 3–6 hours | Chromatography | Not specified, high purity |

Research Findings and Optimization Strategies

Recent studies highlight the importance of reaction temperature control and phase separation techniques to maximize yield and purity. Use of water as a solvent aligns with green chemistry principles, reducing hazardous waste. The molar ratio of reactants influences the efficiency of cyclization, with ratios of 1–2:1 being optimal.

Hydrolysis under alkaline conditions is critical for ring opening and functional group conversion. Adjusting pH precisely ensures complete hydrolysis without over-alkalization, which could degrade the product.

Notes on Industrial Scale-Up

For large-scale synthesis, continuous flow reactors are employed to maintain consistent temperature and pH, with inline phase separation and purification systems. The process parameters are scaled proportionally, with emphasis on minimizing solvent use and waste.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The oxazole ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid has shown promise in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the oxazole ring can enhance activity against specific bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis suggests its potential as a lead compound for antibiotic development.

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals. Its structural features may allow it to act as a pesticide or herbicide.

Case Study: Herbicidal Activity

In a controlled study, formulations containing this compound were tested against common agricultural weeds. Results indicated a notable reduction in weed biomass, suggesting effective herbicidal properties. The mechanism appears to involve inhibition of specific metabolic pathways in the target plants.

Materials Science

In materials science, the compound's unique properties are being explored for the development of new materials with enhanced characteristics.

Case Study: Polymerization Potential

Recent research has focused on the polymerization of this compound to create biodegradable polymers. These polymers exhibited favorable mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Isomers

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Position : The target compound’s oxane group at position 2 distinguishes it from isomers like the 5-substituted analog (CAS: 1339377-60-4), which may exhibit altered electronic and steric properties .

- Ring Size : Compared to the 5-membered oxolane (tetrahydrofuran) in 5-(oxolan-2-yl)-1,3-oxazole-4-carboxylic acid , the 6-membered oxane ring in the target compound offers reduced ring strain and enhanced conformational flexibility.

- Electronic Effects: The oxane group is electron-donating, while morpholine (in 2-Morpholin-4-yl analog) introduces basicity due to its tertiary amine .

Physicochemical Properties

- Solubility : The oxane group in the target compound enhances hydrophilicity compared to aromatic analogs (e.g., thiophene or chlorophenyl derivatives ). However, it is less polar than morpholine-containing analogs due to the absence of a basic nitrogen.

- Stability : Cyclic ethers like oxane are generally more stable under acidic conditions compared to linear ethers (e.g., methoxyethyl in ), which may undergo cleavage.

Biological Activity

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, also known as 5-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid, is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features an oxazole ring fused with a tetrahydrofuran moiety and contains a carboxylic acid functional group, which contributes to its reactivity and biological properties. This article reviews the mechanisms of action, biological activities, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites on these targets, modulating their activity. This interaction can lead to either the inhibition or activation of various biochemical pathways, resulting in therapeutic effects .

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of oxazole derivatives, including this compound. The compound has shown notable activity against various bacterial and fungal strains. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Candida krusei | 3.2 |

| Candida neoformans | 1.6 |

| Aspergillus niger | 1.6 |

| Aspergillus flavus | 3.2 |

These results indicate that the compound exhibits significant antifungal properties, comparable to standard antifungal agents .

Antibacterial Activity

In addition to antifungal activity, research has demonstrated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. For example:

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | Varies by strain |

| E. coli | 12 |

| S. aureus | 11 |

| P. aeruginosa | 9 |

The compound's performance was benchmarked against standard antibiotics like ampicillin and ciprofloxacin, showing promising results in inhibiting bacterial growth .

Synthesis and Characterization

A notable study involved the synthesis of various oxazole derivatives, including this compound. The synthesis employed a multi-step process involving azide chemistry and cycloaddition reactions to yield high-purity products suitable for biological testing .

High-throughput Screening

In a high-throughput screening study involving over 990 compounds, several oxazole derivatives were tested for their ability to inhibit specific enzymatic activities linked to oxidative stress pathways. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on target enzymes .

Q & A

Q. Advanced

- In Vitro Assays :

- Vasoactive Effects : Use isolated aortic ring models (rat or murine) to test dose-dependent vasodilation/constriction (1–100 µM) .

- Enzyme Inhibition : Screen against kinases or metabolic enzymes (e.g., COX-2) via fluorometric/colorimetric assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., oxan-4-yl vs. thiophene) and compare IC50 values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic indices.

- Molecular Docking : Predict binding modes using software like AutoDock Vina (PDB: 1XM6 for COX-2) .

How to resolve discrepancies in biological activity data across studies?

Advanced

Discrepancies may stem from assay conditions or compound stability. Solutions include:

- Standardized Protocols : Use identical cell lines, serum concentrations, and incubation times.

- Stability Testing : Assess compound integrity in buffer/DMSO via HPLC over 24–72 hours.

- Metabolite Screening : Identify degradation products using LC-MS.

- Positive Controls : Compare with reference compounds (e.g., aspirin for COX inhibition) .

What computational methods aid in designing derivatives with enhanced properties?

Q. Advanced

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and predict electronic properties (HOMO/LUMO gaps).

- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, logP, and toxicity.

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., GROMACS for protein-ligand stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.